molecular formula C13H19NO3S B2714065 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine CAS No. 667912-26-7

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine

Numéro de catalogue: B2714065
Numéro CAS: 667912-26-7
Poids moléculaire: 269.36
Clé InChI: HZOLJCXCCXMRIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine is a morpholine derivative characterized by a sulfonyl group substituted with a meta-methylphenyl (m-tolyl) moiety at the 4-position of the morpholine ring, alongside methyl groups at the 2- and 6-positions. The compound’s structural features suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though its exact uses require further investigation.

Propriétés

IUPAC Name

2,6-dimethyl-4-(3-methylphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-5-4-6-13(7-10)18(15,16)14-8-11(2)17-12(3)9-14/h4-7,11-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOLJCXCCXMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted morpholine derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The tolylsulfonyl group can enhance the compound’s binding affinity to its target, thereby modulating its biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position Key Functional Groups Applications/Notes
2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine C₁₃H₁₇NO₃S 279.35* m-Tolylsulfonyl Sulfonyl, methyl Potential enzyme inhibition
2,6-Dimethyl-4-[4-(trifluoromethoxy)phenyl]sulfonylmorpholine C₁₃H₁₆F₃NO₄S 339.33 4-(Trifluoromethoxy)phenylsulfonyl Sulfonyl, trifluoromethoxy Not specified; likely bioactive
MLi-2 (rel-(2S,6R)-2,6-Dimethyl-4-(pyrimidinyl)morpholine) C₂₂H₂₈N₄O₂ 380.49 Pyrimidinyl-indazolyl Heterocyclic, methylcyclopropoxy LRRK2 kinase inhibitor research
Amorolfine EP Impurity C C₁₆H₂₆ClNO 283.84 2-Methyl-3-phenylpropyl Alkyl, hydrochloride Antifungal drug impurity
cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine C₁₂H₁₆N₂O₃ 236.27 4-Nitrophenyl Nitro, methyl Intermediate in organic synthesis

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

  • The m-tolylsulfonyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, contrasting with the trifluoromethoxy-sulfonyl group in , which introduces enhanced lipophilicity and metabolic stability due to the fluorine atoms .
  • MLi-2 () incorporates a pyrimidine-indazole heterocycle, enabling π-π stacking and hydrogen bonding in biological targets (e.g., LRRK2 kinase), a feature absent in sulfonyl-containing morpholines .
  • Amorolfine EP Impurity C () features a hydrophobic alkyl chain, aligning with Amorolfine’s antifungal mechanism via membrane interaction, whereas sulfonyl derivatives may target enzymes .

Stereochemical Considerations MLi-2 and Amorolfine derivatives specify stereochemistry (e.g., rel-(2S,6R)), which is critical for binding affinity and selectivity.

Synthetic and Purity Challenges

  • Impurities in morpholine derivatives, such as those in barnidipine (), highlight the need for rigorous analytical characterization. The m-tolylsulfonyl group’s stability under synthesis conditions (e.g., acid/base sensitivity) may require tailored purification protocols .

Activité Biologique

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine (CAS No. 667912-26-7) is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a sulfonyl group attached to a morpholine ring, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models.
  • Cytotoxicity : Preliminary data suggest potential cytotoxic effects against cancer cell lines.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. The sulfonyl group may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular proteins and enzymes.

Antimicrobial Activity

A study conducted by demonstrated the effectiveness of this compound against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan in rats, the administration of this compound resulted in a marked reduction in paw edema compared to the control group. The percentage reduction in swelling was approximately 50% , suggesting a strong anti-inflammatory effect.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values ranging from 10 to 30 µM , indicating potential as an anticancer agent. The mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is synthesized via coupling reactions between a morpholine precursor and m-toluenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Adjusting solvent polarity and catalyst choice (e.g., DMAP for accelerated coupling) can further enhance efficiency .

Q. How can the stereochemical configuration and structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to assign stereochemistry and detect substituent positions. X-ray crystallography resolves absolute configuration, while FT-IR verifies sulfonyl group presence (S=O stretching at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₄H₂₁NO₃S) and isotopic patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against Gram+/− bacteria, fungi). Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293). Enzymatic inhibition studies (e.g., kinase or protease panels) identify potential targets. Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological efficacy?

  • Methodological Answer : Systematically vary substituents on the morpholine ring (e.g., replace methyl groups with ethyl or halogens) and the m-tolylsulfonyl moiety (e.g., nitro or trifluoromethyl groups). Compare bioactivity data to identify critical functional groups. For example, electron-withdrawing groups on the sulfonyl aromatic ring may enhance enzyme inhibition by stabilizing ligand-receptor interactions .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., dihydropteroate synthase for antimicrobial activity). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity data. Prioritize targets with binding affinities ≤−8.0 kcal/mol and low RMSD values .

Q. How should researchers address contradictory data in biological activity across similar morpholine derivatives?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., cell line variability, assay protocols). Compare logD and solubility profiles to account for bioavailability differences. For example, methyl substitutions on morpholine may improve membrane permeability but reduce solubility, leading to false negatives in aqueous assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What mechanistic studies elucidate the role of the sulfonyl group in modulating biological activity?

  • Methodological Answer : Synthesize analogs lacking the sulfonyl group or replacing it with carbonyl/sulfonamide moieties. Compare inhibitory potency in enzymatic assays (e.g., IC₅₀ shifts). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. The sulfonyl group’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues, as seen in similar sulfonamide inhibitors .

Q. How can in vivo toxicity and pharmacokinetic profiles be systematically assessed?

  • Methodological Answer : Conduct acute toxicity studies in rodent models (OECD 423 guidelines) to determine LD₅₀. Evaluate pharmacokinetics via IV/oral administration: measure plasma concentration (LC-MS/MS), half-life, and tissue distribution. Assess metabolic stability using liver microsomes. Toxicity endpoints (histopathology, serum biomarkers) and CYP450 inhibition assays identify safety risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.